

# Spectral Data Analysis of 3-Methoxypropyl Isothiocyanate: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methoxypropyl isothiocyanate

Cat. No.: B101897

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This technical guide provides a comprehensive overview of the spectral data for **3-methoxypropyl isothiocyanate** (CAS No: 17702-11-3), a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **3-methoxypropyl isothiocyanate**.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl<sub>3</sub>) Reference: Tetramethylsilane (TMS)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.62	t	2H	-CH <sub>2</sub> -NCS
3.48	t	2H	-O-CH <sub>2</sub> -
3.34	s	3H	-O-CH <sub>3</sub>
1.95	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl<sub>3</sub>) Reference: Tetramethylsilane (TMS)

Chemical Shift ( $\delta$ ) ppm	Assignment
130.0	-N=C=S
70.1	-O-CH <sub>2</sub> -
58.7	-O-CH <sub>3</sub>
45.3	-CH <sub>2</sub> -NCS
28.5	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

Technique: Neat (Capillary Cell)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2930	Strong	C-H stretch (alkane)
2090	Very Strong	-N=C=S asymmetric stretch
1450	Medium	CH <sub>2</sub> bend
1380	Medium	CH <sub>3</sub> bend
1110	Strong	C-O-C stretch

## Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
131	45	[M] <sup>+</sup> (Molecular Ion)
100	20	[M - OCH <sub>3</sub> ] <sup>+</sup>
72	100	[CH <sub>2</sub> NCS] <sup>+</sup>
58	85	[C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup>
45	60	[CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the standardized methodologies for the acquisition of the spectral data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-methoxypropyl isothiocyanate** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

- <sup>1</sup>H NMR: The proton NMR spectrum is recorded on a 300 MHz spectrometer. Data acquisition involves a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. A total of 16 scans are co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
- <sup>13</sup>C NMR: The carbon-13 NMR spectrum is acquired on the same spectrometer operating at a frequency of 75 MHz. The spectrum is obtained using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are accumulated. Chemical shifts are referenced to the solvent peak of CDCl<sub>3</sub> (δ 77.16) and reported in ppm.

## Infrared (IR) Spectroscopy

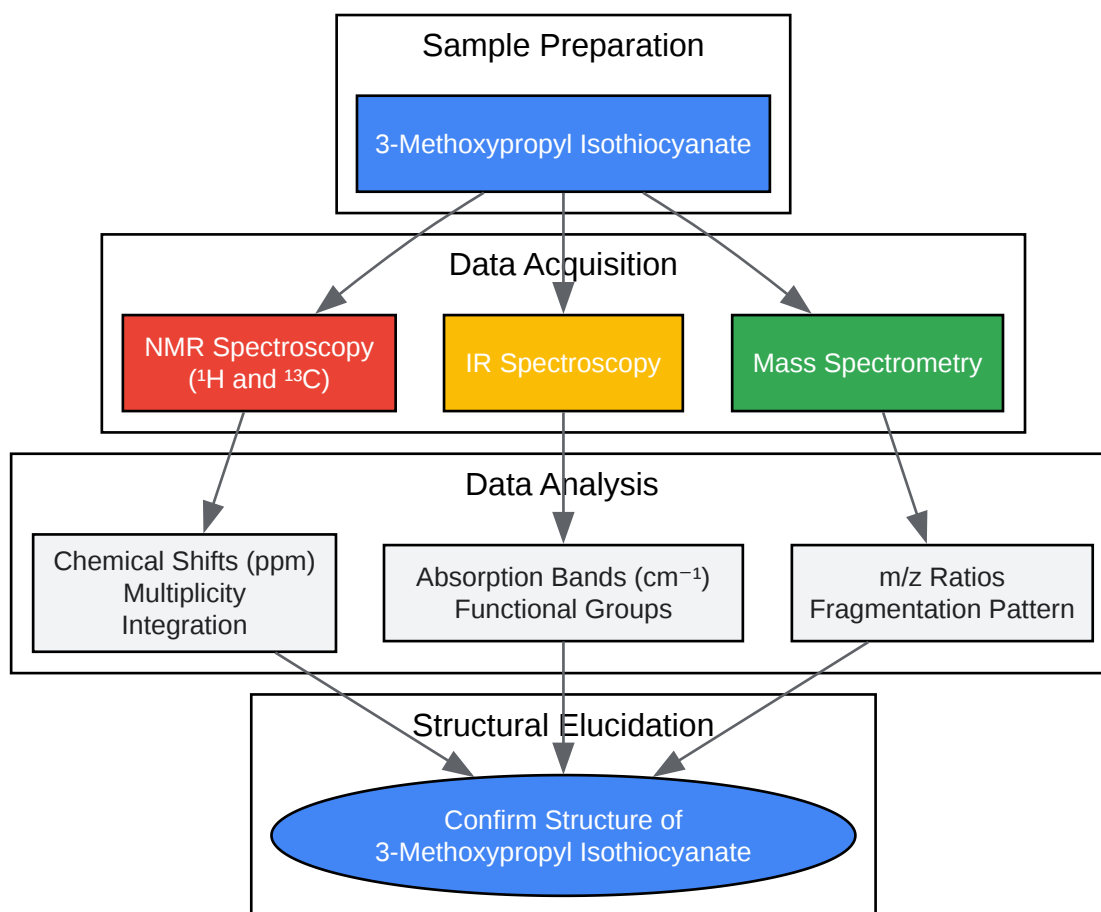
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **3-methoxypropyl isothiocyanate** is placed between two potassium bromide (KBr) plates to form a thin capillary film. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectral analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **3-methoxypropyl isothiocyanate** in a volatile organic solvent (e.g., dichloromethane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-5ms). The column temperature is programmed to ramp from an initial temperature to a final temperature to ensure adequate separation. The separated compound then enters the mass spectrometer. The EI source is operated at 70 eV. The mass analyzer scans a mass-to-charge ( $m/z$ ) range of 40-200 amu.

## Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectral analysis of **3-methoxypropyl isothiocyanate**.



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Caption: Workflow for the spectral analysis of **3-methoxypropyl isothiocyanate**.

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